molecular formula C19H26N2O6 B3097117 trans-1-Boc-4-cbz-amino-L-proline methyl ester CAS No. 130047-39-1

trans-1-Boc-4-cbz-amino-L-proline methyl ester

Cat. No.: B3097117
CAS No.: 130047-39-1
M. Wt: 378.4 g/mol
InChI Key: KMDIRLTVWXFDTC-CABCVRRESA-N
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Description

“trans-1-Boc-4-cbz-amino-L-proline methyl ester” is a compound with potential applications in various fields of research and industry. It is also known as CBZ-L-Pro-Me. It is a type of N-Boc-protected proline methyl ester .


Synthesis Analysis

This compound acts as a pharmaceutical intermediate . It is used to prepare N-Boc-protected proline methyl ester of calix4arene, which efficiently catalyzes the enantioselective aldol reaction .


Molecular Structure Analysis

The molecular formula of “this compound” is C19H26N2O6. The molecular weight is 378.4 g/mol.


Chemical Reactions Analysis

As a pharmaceutical intermediate, this compound is used in the synthesis of other compounds . For example, it is used to prepare N-Boc-protected proline methyl ester of calix4arene .

Scientific Research Applications

Synthesis and Chemical Modifications

  • Trans-1-Boc-4-cbz-amino-L-proline methyl ester and similar compounds are used in the synthesis of various protected proline derivatives. For instance, (4S)-N-Boc-4-fluoro-l-proline methyl ester was prepared from a series of reactions including esterification, Boc protection, and fluorination, highlighting its role in complex chemical syntheses (Kim, Kim, Lee, & Shin, 2008).
  • These compounds are employed in the preparation of fluorinated proline derivatives, which are useful in peptide synthesis. For example, the synthesis of Boc-cis-4-fluoro-L-proline and 4-difluoro-L-proline from trans-4-hydroxy-L-proline methyl ester demonstrates their application in generating novel peptide building blocks (Demange, Ménez, & Dugave, 1998).

Peptide Bond Isomerization

  • Research on the cis-trans peptide bond equilibrium in derivatives of α-methyl-L-proline, such as N-Boc-protected α-methyl-L-proline, has shown that both cis and trans conformers are populated in certain conditions. This indicates the significance of these compounds in studying peptide bond isomerization (Torbeev, Fumi, Ebert, Schweizer, & Hilvert, 2012).

Enzymatic Resolution and Enantioselectivity

  • This compound is also involved in enzymatic studies. For instance, the enzymatic resolution of racemic β3-amino methyl esters, where the amine function is protected with Boc, demonstrates their utility in producing enantiomerically pure compounds (Flores-Sánchez, Escalante, & Castillo, 2005).

Conformational Analysis in Peptides

  • These compounds play a crucial role in analyzing the conformational properties of peptides. For example, the study of the preferred conformation of the tert-butoxycarbonyl-amino group in peptides, where N-Boc-protected proline derivatives are used, contributes to understanding the structural aspects of peptides (Benedetti, Pedone, Toniolo, Némethy, Pottle, & Scheraga, 2009).

Polymers and Macrocycles

  • The synthesis of oligomers and macrocyclic compounds utilizing proline derivatives showcases their application in creating complex molecular architectures. For instance, the preparation of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones from benzyl-N-Boc-(3R)-aminobutanoate illustrates their potential in novel foldamer synthesis (Lucarini & Tomasini, 2001).

Gene Delivery Systems

  • In gene therapy research, derivatives of this compound are used in developing gene delivery systems. An example is the polycondensation of N-carbobenzyloxy-4-hydroxy-l-proline to yield poly(4-hydroxy-l-proline ester) for plasmid DNA complexation, demonstrating their role in biomedical applications (Putnam & Langer, 1999).

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-(phenylmethoxycarbonylamino)pyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-11-14(10-15(21)16(22)25-4)20-17(23)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDIRLTVWXFDTC-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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